2,5-Difluoro-4-(trifluoromethyl)benzonitrile

Catalog No.
S913023
CAS No.
261945-24-8
M.F
C8H2F5N
M. Wt
207.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Difluoro-4-(trifluoromethyl)benzonitrile

CAS Number

261945-24-8

Product Name

2,5-Difluoro-4-(trifluoromethyl)benzonitrile

IUPAC Name

2,5-difluoro-4-(trifluoromethyl)benzonitrile

Molecular Formula

C8H2F5N

Molecular Weight

207.1 g/mol

InChI

InChI=1S/C8H2F5N/c9-6-2-5(8(11,12)13)7(10)1-4(6)3-14/h1-2H

InChI Key

UIUJARXSZPKAQW-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1F)C(F)(F)F)F)C#N

Canonical SMILES

C1=C(C(=CC(=C1F)C(F)(F)F)F)C#N
  • Organic synthesis

    The presence of the nitrile group (C≡N) and the fluorine atoms on the aromatic ring suggests potential applications of 2,5-Difluoro-4-(trifluoromethyl)benzonitrile as a building block in organic synthesis. The nitrile group can be readily transformed into various functional groups, while the fluorine atoms can influence the reactivity of the molecule [].

  • Medicinal chemistry

    Fluorine substitution is a common tactic in medicinal chemistry to improve the potency, selectivity, and metabolic stability of drug candidates []. The combined presence of the trifluoromethyl group and the fluorine atoms on the aromatic ring might be of interest for researchers exploring novel drug scaffolds. However, further studies are needed to determine any specific biological activity of 2,5-Difluoro-4-(trifluoromethyl)benzonitrile.

  • Material science

    Fluorinated aromatic compounds can exhibit interesting properties such as thermal stability and liquid crystallinity. 2,5-Difluoro-4-(trifluoromethyl)benzonitrile could be investigated for potential applications in materials science, but more research is required to understand its material properties.

2,5-Difluoro-4-(trifluoromethyl)benzonitrile is a fluorinated aromatic compound with the formula C8H2F5NC_8H_2F_5N and a molecular weight of 207.1 g/mol. It features two fluorine atoms at the 2 and 5 positions and a trifluoromethyl group at the 4 position of the benzonitrile structure. This compound is known for its unique chemical properties due to the presence of multiple fluorine atoms, which significantly influence its reactivity and interactions in various chemical environments .

The reactivity of 2,5-difluoro-4-(trifluoromethyl)benzonitrile is largely attributed to its electron-withdrawing fluorine substituents. Common reactions include:

  • Nucleophilic Substitution: The nitrile group can undergo nucleophilic attack, leading to the formation of amides or other derivatives.
  • Electrophilic Aromatic Substitution: The fluorine atoms can direct electrophiles to ortho and para positions, allowing for further functionalization.
  • Reduction Reactions: The nitrile can be reduced to primary amines or aldehydes under specific conditions.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Several methods exist for synthesizing 2,5-difluoro-4-(trifluoromethyl)benzonitrile:

  • Fluorination of Benzonitriles: Starting from appropriate benzonitriles, selective fluorination can be achieved using reagents like potassium fluoride in polar aprotic solvents at elevated temperatures.
  • Trifluoromethylation: The introduction of the trifluoromethyl group can be accomplished through reactions involving trifluoromethylating agents such as trifluoromethyl iodide in the presence of transition metal catalysts .
  • Decarboxylation Reactions: Utilizing precursors like trifluoro(iso)phthalic acids followed by decarboxylation can yield the desired product in good yields .

2,5-Difluoro-4-(trifluoromethyl)benzonitrile finds applications in various fields:

  • Pharmaceuticals: Its unique structure may contribute to developing new therapeutic agents with enhanced efficacy.
  • Agrochemicals: The compound could be utilized as an active ingredient in pesticides or herbicides due to its potential biological activity.
  • Material Science: Fluorinated compounds are often used in creating advanced materials with unique thermal and chemical properties.

Several compounds share structural similarities with 2,5-difluoro-4-(trifluoromethyl)benzonitrile. Here are a few notable examples:

Compound NameStructure DescriptionUnique Features
4-TrifluoromethylbenzonitrileContains one trifluoromethyl groupLacks additional fluorine substituents
2,4-DifluorobenzonitrileTwo fluorine atoms at different positionsDifferent substitution pattern affects reactivity
2,6-Difluoro-4-trifluoromethylbenzaldehydeContains aldehyde functional groupAldehyde provides different reactivity compared to nitrile
3-Fluoro-4-(trifluoromethyl)benzonitrileFluorine at different positionAlters electronic properties and reactivity

These comparisons underscore the unique positioning of fluorine atoms in 2,5-difluoro-4-(trifluoromethyl)benzonitrile, which may impart distinct chemical behaviors not observed in its analogs .

XLogP3

2.7

GHS Hazard Statements

H227 (100%): Combustible liquid [Warning Flammable liquids];
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Dates

Modify: 2023-08-16

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